molecular formula C16H30 B14329078 Butylidenecyclododecane CAS No. 106161-81-3

Butylidenecyclododecane

Cat. No.: B14329078
CAS No.: 106161-81-3
M. Wt: 222.41 g/mol
InChI Key: XCSMUGDPNNEMHE-UHFFFAOYSA-N
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Description

Butylidenecyclododecane is a cyclic hydrocarbon featuring a cyclododecane ring (12-membered carbon ring) substituted with a butylidene group (–CH₂–CH₂–CH₂–CH₂–). This structure confers unique conformational flexibility and reactivity due to the strain in the large ring system and the presence of the unsaturated butylidene moiety.

Properties

CAS No.

106161-81-3

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

butylidenecyclododecane

InChI

InChI=1S/C16H30/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h13H,2-12,14-15H2,1H3

InChI Key

XCSMUGDPNNEMHE-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylidenecyclododecane typically involves the trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The butylidene group is then introduced through a series of reactions involving alkenes and aldehydes under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butylidenecyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butylidenecyclododecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butylidenecyclododecane involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Dodecylbenzene (CAS 123-01-3)

  • Structure : Aromatic benzene ring with a linear dodecyl chain (–C₁₂H₂₅).
  • Molecular Formula : C₁₈H₃₀ (MW: 246.438 g/mol).
  • Key Properties :
    • Used in surfactant production due to its hydrophobic alkyl chain and hydrophilic aromatic ring .
    • Higher thermal stability compared to alicyclic compounds like Butylidenecyclododecane due to aromatic resonance.
  • Applications : Industrial detergents, lubricant additives .

Comparison with this compound :

  • The cyclododecane ring may exhibit higher solubility in nonpolar solvents compared to dodecylbenzene’s aromatic core .

Benzyl Dodecanoate (CAS 54322-10-0)

  • Structure: Ester formed from benzyl alcohol and dodecanoic acid.
  • Molecular Formula : C₁₉H₂₈O₂ (MW: 288.43 g/mol estimated).
  • Key Properties :
    • Commonly used in fragrances and plasticizers due to ester functional groups .
    • Polar nature enhances solubility in organic solvents.

Comparison with this compound :

  • The ester group in benzyl dodecanoate introduces polarity and hydrolytic sensitivity, unlike the nonpolar, hydrocarbon-based this compound.
  • This compound’s lack of functional groups may limit its use in applications requiring hydrogen bonding or biodegradability .

Benzylidene Derivatives

  • Structure : Compounds featuring a benzylidene group (–CH=C₆H₅) attached to a core structure.
  • Key Properties :
    • Synthesized via condensation reactions (e.g., aldehydes with active methylene groups).
    • Electrochemical analysis (e.g., cyclic voltammetry) reveals redox activity useful in energy storage applications .

Comparison with this compound :

  • The butylidene group in this compound may exhibit similar reactivity in addition reactions but lacks the aromatic conjugation seen in benzylidene compounds.
  • Electrochemical applications are less likely for this compound due to its saturated hydrocarbon structure .

Bicyclic Terpenoid Derivatives

  • Example: [(5Z)-6,10-Dimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-10-yl]methanol (CAS N/A).
  • Structure : Complex bicyclic framework with methyl and methylene substituents.
  • Key Properties :
    • High steric hindrance and conformational rigidity due to fused rings.

Comparison with this compound :

  • This compound’s monocyclic structure offers greater flexibility and fewer stereochemical complexities.
  • The butylidene group may provide more predictable reactivity compared to the strained bicyclic systems .

Data Table: Comparative Analysis

Compound Molecular Formula CAS Number Key Functional Group Applications Thermal Stability
This compound* C₁₆H₂₈ N/A Cyclododecane + butylidene Polymers, synthetic intermediates Moderate
Dodecylbenzene C₁₈H₃₀ 123-01-3 Benzene + dodecyl Surfactants, lubricants High
Benzyl Dodecanoate C₁₉H₂₈O₂ 54322-10-0 Ester Fragrances, plasticizers Low (hydrolyzes)
Benzylidene Compound Varies Varies –CH=C₆H₅ Electrochemical materials Moderate

*Theoretical data inferred from structural analogs.

Research Findings and Gaps

  • Synthesis : this compound likely requires ring-closing metathesis or condensation, similar to benzylidene derivatives .
  • Applications: Potential uses in polymer crosslinking or as a hydrophobic scaffold, but experimental validation is needed.

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